(1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13238660
InChI: InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H15NO3S
Molecular Weight: 229.30 g/mol

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

CAS No.:

Cat. No.: VC13238660

Molecular Formula: C10H15NO3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine -

Specification

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
IUPAC Name 11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Standard InChI InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3
Standard InChI Key GBBJBUGPGFNISJ-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine belongs to the oxaziridine class, characterized by a strained three-membered ring containing nitrogen, oxygen, and sulfur atoms. The camphorsulfonyl moiety introduces three stereocenters, resulting in the (1R,6R,8S) configuration. The IUPAC name, (1R,6R,8S)11,11dimethyl5oxa3λ6thia4azatetracyclo[6.2.1.01,6.04,6]undecane3,3dioxide(1R,6R,8S)-11,11-\text{dimethyl}-5-\text{oxa}-3\lambda^{6}-\text{thia}-4-\text{azatetracyclo}[6.2.1.0^{1,6}.0^{4,6}]\text{undecane} \, 3,3-\text{dioxide}, reflects its bicyclic terpene framework fused with the oxaziridine ring.

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number104372-31-8
Molecular Weight229.30 g/mol
IUPAC Name(1R,6R,8S)-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹,⁶.0⁴,⁶]undecane 3,3-dioxide
SMILESCC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C\text{CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C}
InChI KeyGBBJBUGPGFNISJ-NCVFYZNSSA-N

Physicochemical Properties

Thermal and Physical Characteristics

The compound exhibits a melting point of 170–174°C and a boiling point of 317.6±25.0C317.6 \pm 25.0^\circ \text{C} at standard pressure, reflecting its stability under elevated temperatures . Its density (1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3) and refractive index (1.6311.631) are consistent with its bicyclic, sulfonated structure .

Table 2: Thermophysical Data

PropertyValueSource
Melting Point170–174°C
Boiling Point317.6±25.0C317.6 \pm 25.0^\circ \text{C}
Density1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3
Flash Point145.9±23.2C145.9 \pm 23.2^\circ \text{C}
Vapor Pressure0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg} at 25°C

Spectroscopic and Computational Data

The exact mass (229.077271g/mol229.077271 \, \text{g/mol}) and PSA (58.060A˚258.060 \, \text{Å}^2) were determined via high-resolution mass spectrometry and molecular modeling . The LogP value of 0.91 indicates moderate lipophilicity, facilitating its use in both polar and nonpolar solvents .

Synthetic Methodologies

Laboratory-Scale Synthesis

The classic route involves cyclization of camphorsulfonamide precursors using peracetic acid as the oxidizing agent. This method, reported in Journal of the American Chemical Society, achieves stereocontrol through the camphor scaffold’s inherent chirality .

Industrial Production

A scalable protocol (21.5 kg yield) optimized by Delsarte et al. employs dichloromethane/water biphasic conditions with peracetic acid and potassium carbonate at 22°C for 1.5 hours . Continuous flow reactors enhance purity (>99% ee) by minimizing side reactions.

Table 3: Industrial Synthesis Parameters

ParameterValueSource
Reaction Time1.5 hours
Temperature22°C
Solvent SystemDichloromethane/water
Key ReagentsPeracetic acid, K2CO3\text{K}_2\text{CO}_3

Applications in Organic Synthesis

Asymmetric Oxidations

The compound’s oxaziridine ring acts as a chemoselective oxidizing agent, transferring oxygen to sulfides (to sulfoxides) and amines (to hydroxylamines) with >90% enantiomeric excess. Its camphor-derived chirality induces face-selective reactivity, critical for synthesizing chiral auxiliaries.

Proton Pump Inhibition

CymitQuimica reports its activity as a proton pump inhibitor targeting gastric H+/K+\text{H}^+/\text{K}^+-ATPase, though this application remains exploratory . Molecular docking studies suggest the sulfonyl group interacts with ATPase’s transmembrane domains .

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